

Application Notes and Protocols for Disulfide Rebridging with Bis-sulfone-PEG4-Tetrazine

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Compound of Interest

Compound Name: *Bis-sulfone-PEG4-Tetrazine*

Cat. No.: *B15074047*

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Introduction

Disulfide rebridging has emerged as a pivotal technology in bioconjugation, particularly for the development of next-generation antibody-drug conjugates (ADCs). This technique allows for the site-specific modification of native antibodies by targeting the interchain disulfide bonds, leading to homogeneous and stable conjugates with a defined drug-to-antibody ratio (DAR). The use of **Bis-sulfone-PEG4-Tetrazine** as a rebridging linker offers a distinct advantage by installing a bioorthogonal tetrazine handle. This enables a subsequent, rapid, and highly selective "click" reaction with a trans-cyclooctene (TCO)-modified payload, providing a modular and efficient approach to ADC construction.

These application notes provide a detailed, step-by-step guide to performing disulfide rebridging on a model IgG1 antibody using **Bis-sulfone-PEG4-Tetrazine**, followed by a bioorthogonal conjugation reaction.

Principle of the Method

The disulfide rebridging process using **Bis-sulfone-PEG4-Tetrazine** involves a two-step procedure:

- **Reduction of Interchain Disulfide Bonds:** The process begins with the selective reduction of the antibody's interchain disulfide bonds to yield free thiol groups. This is typically achieved

using a mild reducing agent such as tris(2-carboxyethyl)phosphine (TCEP).

- Bis-Alkylation with **Bis-sulfone-PEG4-Tetrazine**: The reduced antibody is then reacted with the **Bis-sulfone-PEG4-Tetrazine** reagent. The bis-sulfone moieties act as bis-alkylating agents, reacting with the pair of thiols from a reduced disulfide to form a stable three-carbon bridge.^[1] This reaction re-forms a covalent linkage between the antibody chains while simultaneously incorporating a PEG4-Tetrazine linker.

The incorporated tetrazine group can then be utilized for a highly efficient and bioorthogonal inverse-electron-demand Diels-Alder cycloaddition (IEDDA) reaction with a TCO-functionalized molecule of interest (e.g., a cytotoxic drug, a fluorescent dye, or a chelating agent for radiolabeling).

Experimental Protocols

Materials and Equipment

- Antibody: IgG1 monoclonal antibody (e.g., Trastuzumab) at a concentration of 1-10 mg/mL.
- Rebridging Reagent: **Bis-sulfone-PEG4-Tetrazine** (lyophilized powder).
- Reducing Agent: Tris(2-carboxyethyl)phosphine hydrochloride (TCEP-HCl) solution (e.g., 10 mM in water).
- Reaction Buffer: Borate buffer (e.g., 25 mM sodium borate, 25 mM NaCl, 1 mM EDTA, pH 8.0).
- Quenching Solution: N-acetylcysteine solution (e.g., 100 mM in water).
- Purification: Size-exclusion chromatography (SEC) column (e.g., Sephadex G-25) or centrifugal desalting columns (e.g., 40 kDa MWCO).
- TCO-Payload: Trans-cyclooctene functionalized molecule for click chemistry.
- Analytical Equipment: UV-Vis spectrophotometer, SDS-PAGE system, Liquid Chromatography-Mass Spectrometry (LC-MS) system.

Protocol 1: Disulfide Rebridging of IgG1 with Bis-sulfone-PEG4-Tetrazine

This protocol outlines the rebridging of an IgG1 antibody to introduce the tetrazine functionality.

1. Antibody Preparation:

- If necessary, perform a buffer exchange of the antibody solution into the Reaction Buffer.
- Adjust the antibody concentration to 5 mg/mL using the Reaction Buffer.

2. Reduction of Interchain Disulfides:

- Add a 10-fold molar excess of TCEP-HCl solution to the antibody solution.
- Incubate the reaction mixture at 37°C for 1 hour with gentle agitation.

3. Removal of Excess Reducing Agent:

- Immediately after incubation, remove the excess TCEP using a desalting column pre-equilibrated with Reaction Buffer. This step is critical to prevent the reaction of TCEP with the bis-sulfone reagent.

4. Rebridging Reaction:

- Prepare a stock solution of **Bis-sulfone-PEG4-Tetrazine** in an organic solvent such as DMSO (e.g., 10 mM).
- Add a 10-fold molar excess of the **Bis-sulfone-PEG4-Tetrazine** solution to the reduced and purified antibody.
- Incubate the reaction at room temperature for 2 hours with gentle agitation.

5. Quenching of the Reaction:

- To quench any unreacted bis-sulfone reagent, add a 5-fold molar excess of N-acetylcysteine.
- Incubate for 15 minutes at room temperature.

6. Purification of the Tetrazine-Modified Antibody:

- Purify the resulting tetrazine-modified antibody from excess reagents and byproducts using a desalting column or SEC.
- The purified antibody-tetrazine conjugate can be stored at 4°C for short-term use or at -80°C for long-term storage.

Protocol 2: Bioorthogonal Conjugation with a TCO-Payload

This protocol describes the "click" reaction between the tetrazine-modified antibody and a TCO-functionalized payload.

1. Preparation of Reactants:

- Determine the concentration of the purified tetrazine-modified antibody using UV-Vis spectrophotometry (A280).
- Prepare a stock solution of the TCO-payload in a suitable solvent (e.g., DMSO).

2. Click Chemistry Reaction:

- Add a 3 to 5-fold molar excess of the TCO-payload solution to the tetrazine-modified antibody.
- Incubate the reaction mixture at room temperature for 1 hour. The reaction is typically very fast and can often be monitored for completion in a shorter timeframe.

3. Purification of the Final Conjugate:

- Purify the final antibody-payload conjugate to remove any unreacted payload and byproducts using SEC.

Characterization of Conjugates

Thorough characterization of the intermediates and the final conjugate is essential to ensure the success of the rebridging and conjugation reactions.

- **SDS-PAGE Analysis:** Non-reducing SDS-PAGE can be used to confirm the rebridging of the antibody heavy and light chains.^[2] The rebridged antibody should migrate as a single band at approximately 150 kDa, similar to the intact, unmodified antibody. In contrast, the reduced, non-rebridged antibody will show separate bands for the heavy (~50 kDa) and light (~25 kDa) chains.
- **Mass Spectrometry (MS):** LC-MS is a powerful tool to confirm the mass of the modified antibody and to determine the drug-to-antibody ratio (DAR).^[3] Deconvolution of the mass spectrum of the final conjugate will show peaks corresponding to the antibody with different numbers of attached payloads, allowing for the calculation of the average DAR.
- **UV-Vis Spectroscopy:** If the payload has a distinct absorbance, UV-Vis spectroscopy can be used to estimate the DAR by comparing the absorbance at 280 nm (for the antibody) and the specific wavelength for the payload.
- **Hydrophobic Interaction Chromatography (HIC):** HIC is a useful technique to assess the homogeneity of the ADC product. Different DAR species will have different hydrophobicities and will therefore elute at different times.^[3]

Quantitative Data Summary

The following table provides representative data for the disulfide rebridging of Trastuzumab with a bis-sulfone linker-payload, demonstrating the high efficiency and homogeneity achievable with this method.

Parameter	Value	Method of Analysis	Reference
Average DAR	3.8	Hydrophobic Interaction Chromatography (HIC)	[4]
DAR 4 Species	78%	Hydrophobic Interaction Chromatography (HIC)	[4]
Unconjugated Antibody	< 1%	Hydrophobic Interaction Chromatography (HIC)	[4]
Rebridging Efficiency	>95%	SDS-PAGE (non-reducing)	[4]
Serum Stability	No decrease in DAR after 120h in human serum	HIC	[4][5]

Note: The data presented is illustrative and based on published results for similar bis-sulfone rebridging reagents. Actual results may vary depending on the specific antibody, payload, and experimental conditions.

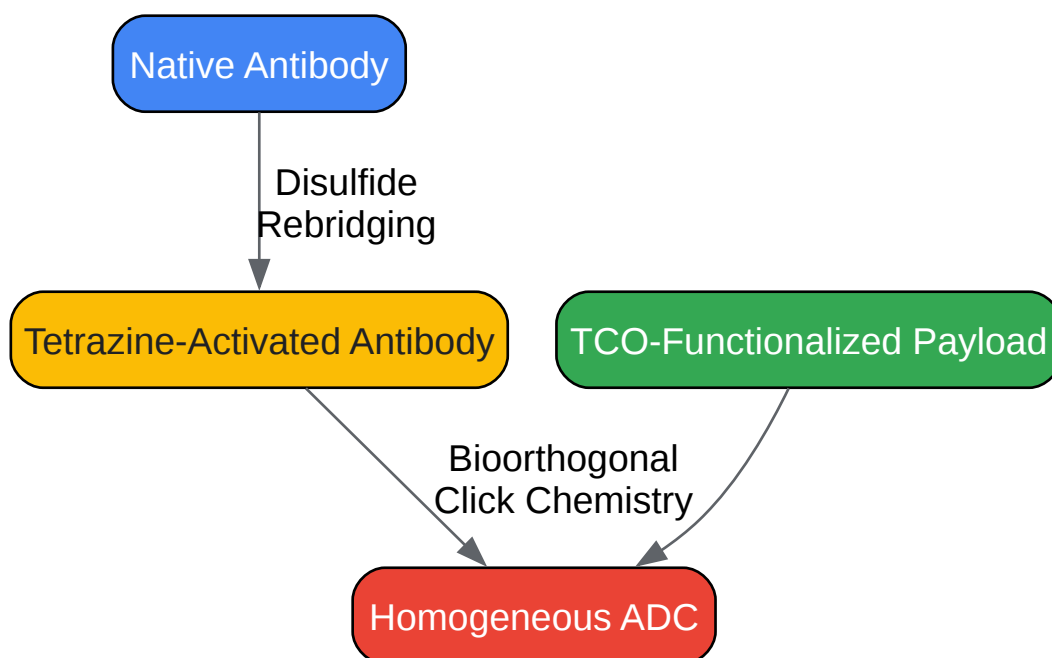
Visualizations

Experimental Workflow

Caption: Experimental workflow for disulfide rebridging and bioorthogonal conjugation.

Signaling Pathway Analogy: Modular ADC Assembly

The two-step conjugation process can be conceptualized as a modular assembly pathway, where the antibody is first "activated" with a bioorthogonal handle, which then serves as a specific docking site for the payload.



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Caption: Modular assembly of an ADC via disulfide rebridging and click chemistry.

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